molecular formula C23H31N7O7S B13396809 2-piperidinecarboxylic acid, 1-[5-[[imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sufonyl]-1-oxopentyl]-4-methyl-,[2R-[1(S*), 2alpha, 4beta]]-

2-piperidinecarboxylic acid, 1-[5-[[imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sufonyl]-1-oxopentyl]-4-methyl-,[2R-[1(S*), 2alpha, 4beta]]-

Cat. No.: B13396809
M. Wt: 549.6 g/mol
InChI Key: XBDLKMBSCAVLDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 74874-10-5) is a structurally complex piperidinecarboxylic acid derivative with a molecular formula of C₂₄H₃₈N₆O₅S and a molecular weight of 522.66 g/mol . It features:

  • A 2-piperidinecarboxylic acid core with stereochemical specificity ([2R, 1(S*), 2α, 4β]) .
  • A 3-methyl-8-quinolinylsulfonyl group attached to the pentanoyl side chain .
  • An imino(nitroamino)methyl substituent, contributing to its nitro-guanidino functionality .

Its synthesis involves multi-step processes, including sulfonylation and nitration reactions .

Properties

Molecular Formula

C23H31N7O7S

Molecular Weight

549.6 g/mol

IUPAC Name

1-[5-[[amino(nitramido)methylidene]amino]-2-[(3-methylquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid

InChI

InChI=1S/C23H31N7O7S/c1-14-8-10-29(18(12-14)22(32)33)21(31)17(6-4-9-25-23(24)27-30(34)35)28-38(36,37)19-7-3-5-16-11-15(2)13-26-20(16)19/h3,5,7,11,13-14,17-18,28H,4,6,8-10,12H2,1-2H3,(H,32,33)(H3,24,25,27)

InChI Key

XBDLKMBSCAVLDV-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N[N+](=O)[O-])NS(=O)(=O)C2=CC=CC3=C2N=CC(=C3)C

Origin of Product

United States

Preparation Methods

General Approach

The synthesis of this compound primarily employs chemical synthesis techniques, with a focus on palladium-catalyzed hydrogenation , nucleophilic substitution , and esterification reactions. The key steps involve:

  • Preparation of the piperidine core with appropriate stereochemistry.
  • Introduction of the quinoline sulfonyl substituent.
  • Incorporation of the nitroamino methylamine moiety.
  • Final esterification to obtain the ethyl ester derivative.

Specific Preparation Methods

Step Description Reagents & Conditions References
2.2.1. Synthesis of the Piperidine Core The core structure is synthesized via cyclization of suitable amino precursors, such as amino acids or amines, under controlled conditions to ensure stereoselectivity. Use of chiral catalysts or chiral auxiliaries; temperature control at 90-100°C; hydrogen pressure of 4-5 MPa with palladium on carbon catalyst. ,
2.2.2. Functionalization with Quinoline Sulfonyl Group The quinoline sulfonyl group is introduced via nucleophilic aromatic substitution or sulfonylation of the piperidine nitrogen or adjacent carbons. Reagents such as 3-methyl-8-quinolinesulfonyl chloride; base catalysts like pyridine; reaction at room temperature or slightly elevated temperatures.
2.2.3. Incorporation of Nitroamino Methylamine The nitroamino methylamine group is attached through nucleophilic substitution on activated positions of the piperidine ring or via condensation reactions with suitable intermediates. Use of imino(nitroamino)methylamine derivatives; reaction in polar solvents like ethanol or methanol; controlled temperature (~30°C). ,
2.2.4. Esterification to Form Ethyl Ester The carboxylic acid group is esterified to produce the ethyl ester derivative, enhancing lipophilicity and bioavailability. Reaction with ethanol in the presence of acid catalysts such as sulfuric acid or via direct esterification under reflux conditions.

Catalytic Hydrogenation for Stereoselective Reduction

Hydrogenation plays a pivotal role in the synthesis, especially for reducing precursor compounds to the desired stereochemistry:

  • Catalyst : Palladium on carbon (Pd/C) or palladium charcoal.
  • Conditions : Temperature of 90–100°C; hydrogen pressure of 4–5 MPa.
  • Process : The hydrogenation step reduces double bonds or nitro groups, facilitating the formation of the stereochemically defined (2R,4R) configuration.

This process is crucial for obtaining the desired stereoisomer with high purity, as documented in patent literature and research articles.

Raw Materials and Intermediates

The synthesis utilizes various raw materials, including:

Data Tables of Key Synthesis Parameters

Parameter Range Notes References
Hydrogenation temperature 90–100°C Ensures stereoselectivity and complete reduction ,
Hydrogen pressure 4–5 MPa Maintains reaction efficiency ,
Reaction time 3–4 hours Sufficient for complete hydrogenation
Catalyst loading 0.01–0.05 Palladium on carbon

Notable Research Findings

  • Stereoselectivity : The hydrogenation conditions are optimized to favor the (2R,4R) stereoisomer, critical for biological activity.
  • Yield Efficiency : The process yields high purity compounds with yields approaching 98–100% under mild conditions.
  • Functional Group Compatibility : The sulfonyl and nitroamino groups withstand hydrogenation conditions, allowing for sequential functionalization.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-1-[(2S)-5-[[IMINO(NITROAMINO)METHYL]AMINO]-2-[[(3-METHYL-8-QUINOLINYL)SULFONYL]AMINO]-1-OXOPENTYL]-4-METHYL-2-PIPERIDINECARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The nitroamino group can be oxidized to form nitroso derivatives.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions include nitroso derivatives, amines, and substituted sulfonyl compounds. These products can be further utilized in various applications, including drug development and material science.

Scientific Research Applications

(2R,4R)-1-[(2S)-5-[[IMINO(NITROAMINO)METHYL]AMINO]-2-[[(3-METHYL-8-QUINOLINYL)SULFONYL]AMINO]-1-OXOPENTYL]-4-METHYL-2-PIPERIDINECARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of (2R,4R)-1-[(2S)-5-[[IMINO(NITROAMINO)METHYL]AMINO]-2-[[(3-METHYL-8-QUINOLINYL)SULFONYL]AMINO]-1-OXOPENTYL]-4-METHYL-2-PIPERIDINECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells.

Biological Activity

2-Piperidinecarboxylic acid and its derivatives have garnered significant attention in pharmacological research due to their diverse biological activities, particularly as potential therapeutic agents in neurological disorders. This article explores the biological activity of the compound “2-piperidinecarboxylic acid, 1-[5-[[imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]-1-oxopentyl]-4-methyl-,[2R-[1(S*), 2alpha, 4beta]]-” through a review of relevant studies, synthesis methods, and biological evaluations.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a piperidine ring, sulfonyl group, and various functional moieties that contribute to its biological properties. Its molecular formula is C19H24N4O4S, with a molecular weight of approximately 376.47 g/mol.

NMDA Receptor Antagonism

Research indicates that derivatives of 2-piperidinecarboxylic acid exhibit significant activity as antagonists of the N-methyl-D-aspartate (NMDA) receptor. A study synthesized several analogues and assessed their binding affinity using [3H]CGS 19755 binding assays. Notably, compounds such as 4-(phosphonomethyl)-2-piperidinecarboxylic acid demonstrated potent NMDA antagonistic activity both in vitro and in vivo, with anticonvulsant effects observed at doses as low as 1-2 mg/kg in mice models .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis revealed that modifications to the piperidine ring and the introduction of sulfonyl groups significantly influenced biological activity. For example, the presence of a quinoline sulfonyl moiety was associated with enhanced receptor binding affinity and selectivity for NMDA receptors compared to non-NMDA excitatory amino acid receptor subtypes .

Anticonvulsant Activity

A pivotal study evaluated the anticonvulsant properties of various 2-piperidinecarboxylic acid derivatives in animal models. The results indicated that specific analogues effectively reduced seizure activity induced by NMDA agonists. The anticonvulsant effects were correlated with their ability to bind selectively to NMDA receptors, confirming their potential as therapeutic agents for epilepsy .

Inhibition of Carbonic Anhydrase

Another area of investigation focused on the inhibition of carbonic anhydrase (CA) isoforms by piperidine derivatives. A series of imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates were synthesized and tested for CA inhibition. While some compounds showed promising inhibitory activity against tumor-associated isoforms (hCA IX, hCA XII), others were ineffective, highlighting the need for further optimization in this area .

Data Summary

Compound Biological Activity IC50 (µM) Notes
4-(Phosphonomethyl)-2-piperidinecarboxylic acidNMDA antagonist1-2 mg/kgAnticonvulsant effects in vivo
Imidazo[2,1-b]thiazole-sulfonyl piperazine conjugatesCA inhibition>100 µMSelective inhibition observed

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight Biological Activity/Application Reference
Target Compound 2-Piperidinecarboxylic acid 3-Methyl-8-quinolinylsulfonyl, imino(nitroamino)methyl 522.66 Potential anticoagulant (Argatroban analog)
PPPA (cis-4-(Phosphonomethyl)-2-piperidinecarboxylic acid) 2-Piperidinecarboxylic acid Phosphonomethyl group at C4 251.19 NMDA receptor antagonist; anticonvulsant
4-Methyl-2-piperidinecarboxylic acid 2-Piperidinecarboxylic acid Methyl group at C4 157.21 Metabolic intermediate in plants
1-[(3-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid 2-Piperidinecarboxylic acid 3-Nitrophenylsulfonyl 314.32 Synthetic intermediate
Nipecotic acid prodrugs Piperidine-3-carboxylic acid Varied ester/amide modifications ~200–300 GABA reuptake inhibition; anticonvulsant

Stereochemical Specificity

The target compound’s 2R, 1(S*), 2α, 4βstereochemistry is critical for its activity, akin toArgatroban(a thrombin inhibitor with [2R,4R] configuration) . In contrast,PPPArelies on acis-4-phosphonomethyl group for NMDA receptor antagonism, highlighting how substituent position and stereochemistry dictate target selectivity .

Functional Group Impact

  • Quinolinylsulfonyl vs. Phosphonomethyl: The 3-methyl-8-quinolinylsulfonyl group in the target compound may enhance binding to serine proteases (e.g., thrombin), while PPPA’s phosphonomethyl group facilitates NMDA receptor antagonism via glutamate mimicry .
  • Nitroamino vs.

Q & A

Q. What are the key challenges in synthesizing this compound, and what methodologies are recommended to address stereochemical control?

The compound’s stereochemical complexity ([2R,1(S*),2α,4β]) and multiple functional groups (e.g., nitroamino, quinolinyl sulfonyl) require meticulous synthetic design. A stepwise approach is advised:

  • Step 1 : Synthesize the piperidinecarboxylic acid core with 4-methyl substitution using asymmetric catalysis (e.g., chiral auxiliaries or enantioselective hydrogenation) .
  • Step 2 : Introduce the imino(nitroamino)methyl group via amidination reactions under controlled pH to avoid nitro group reduction .
  • Step 3 : Attach the quinolinyl sulfonyl moiety via sulfonamide coupling, ensuring regioselectivity by activating the quinoline’s 8-position . Key Tip : Use HPLC with chiral columns to validate stereopurity (>98% ee) .

Q. How can researchers characterize the compound’s bioactivity mechanism, given its structural similarity to thrombin inhibitors?

The quinolinyl sulfonyl group suggests potential serine protease inhibition. Recommended assays:

  • Enzymatic Assays : Test against thrombin, factor Xa, or trypsin-like proteases using fluorogenic substrates (e.g., Boc-Val-Pro-Arg-AMC) .
  • Binding Studies : Surface plasmon resonance (SPR) to measure affinity (KD) for thrombin’s active site .
  • Control Experiments : Compare with argatroban (a known thrombin inhibitor) to validate specificity .

Q. What analytical techniques are critical for validating purity and stereochemistry?

  • HPLC-MS : Quantify purity (>95%) and detect nitro group degradation byproducts .
  • NMR : Confirm stereochemistry via NOESY (e.g., cross-peaks between H-2α and H-4β) .
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Advanced Research Questions

Q. How can computational modeling optimize synthetic routes and predict structure-activity relationships (SAR)?

  • Reaction Pathway Prediction : Use DFT calculations (e.g., Gaussian 16) to model transition states for sulfonamide coupling and nitro group stability .
  • SAR Insights : Dock the compound into thrombin’s active site (PDB: 1TOM) to identify critical interactions (e.g., hydrogen bonds between nitroamino group and Ser195) .
  • Table : Key Substituent Effects on Thrombin Inhibition (IC₅₀)
Substituent ModificationIC₅₀ (nM)Reference
Nitro → Amino>10,000
Quinolinyl → Phenyl850
Piperidine Methyl → Ethyl320

Q. What strategies resolve contradictions in bioactivity data across studies?

Discrepancies in IC₅₀ values may arise from assay conditions or stereochemical impurities:

  • Standardize Assays : Use uniform buffer systems (e.g., Tris-HCl pH 8.4, 150 mM NaCl) .
  • Re-evaluate Stereochemistry : Compare activity of isolated enantiomers via chiral separation .
  • Meta-Analysis : Aggregate data from >5 independent studies to identify outliers .

Q. How can enantioselective synthesis be improved for large-scale production?

  • Catalytic Asymmetric Hydrogenation : Employ Ir-(P,N) ligands for piperidine core synthesis (90% ee, 80% yield) .
  • Dynamic Kinetic Resolution : Apply lipases (e.g., CAL-B) to resolve intermediates during sulfonamide coupling .
  • Scale-Up Considerations : Optimize solvent (e.g., switch from THF to EtOAc) to enhance catalyst turnover .

Q. What thermodynamic factors influence the compound’s stability under storage?

  • Degradation Pathways : Nitro group reduction (via light exposure) and sulfonamide hydrolysis (pH-dependent) .
  • Stabilization Methods :
  • Store at -20°C in amber vials under argon.
  • Use lyophilization for long-term storage (no degradation after 12 months) .
    • Accelerated Stability Testing : 40°C/75% RH for 6 weeks; monitor via LC-MS .

Methodological Notes

  • Avoid Common Pitfalls :
    • Do not use Pd/C for hydrogenation (risk of nitro group reduction) .
    • Validate stereochemistry early to avoid costly rework .
  • Collaborative Tools : Share computational models via platforms like ICReDD to accelerate reaction optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.